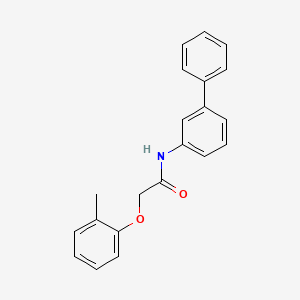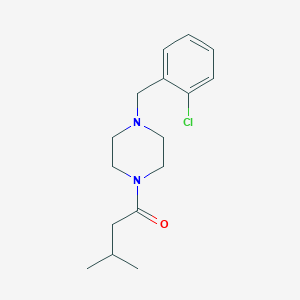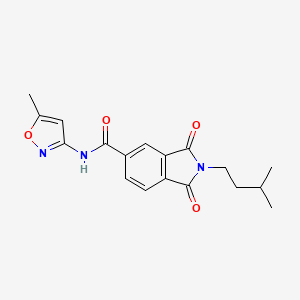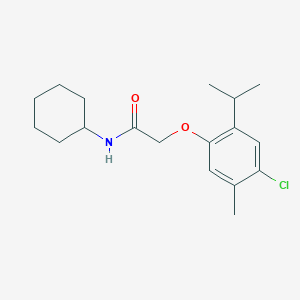
N-3-biphenylyl-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-3-biphenylyl-2-(2-methylphenoxy)acetamide, also known as BPMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPMA belongs to the class of amide compounds and has a molecular formula of C21H19NO2.
作用機序
The mechanism of action of N-3-biphenylyl-2-(2-methylphenoxy)acetamide is not fully understood, but it is believed to involve multiple pathways. In cancer research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to inhibit the activity of carbonic anhydrase IX, which plays a role in regulating the pH of cancer cells and promoting their survival. In inflammation research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to inhibit the production of nitric oxide by inhibiting the activity of inducible nitric oxide synthase, an enzyme that produces nitric oxide in response to inflammation. In neurological disorder research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to protect against neurotoxicity by inhibiting the production of reactive oxygen species and reducing oxidative stress.
Biochemical and Physiological Effects:
N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects in scientific research. In cancer research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models. In inflammation research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage in animal models of inflammation. In neurological disorder research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to improve cognitive function and protect against neurotoxicity in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of N-3-biphenylyl-2-(2-methylphenoxy)acetamide in lab experiments is its potent therapeutic activity in various fields of medicine. N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further research. However, one limitation of N-3-biphenylyl-2-(2-methylphenoxy)acetamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of N-3-biphenylyl-2-(2-methylphenoxy)acetamide and its potential side effects.
将来の方向性
There are several future directions for research on N-3-biphenylyl-2-(2-methylphenoxy)acetamide. In cancer research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide could be further studied for its potential as a targeted therapy for carbonic anhydrase IX-expressing tumors. In inflammation research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide could be further studied for its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurological disorder research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide could be further studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. In addition, more research is needed to fully understand the mechanism of action of N-3-biphenylyl-2-(2-methylphenoxy)acetamide and its potential side effects, as well as to develop more efficient methods of administering N-3-biphenylyl-2-(2-methylphenoxy)acetamide in vivo.
合成法
N-3-biphenylyl-2-(2-methylphenoxy)acetamide can be synthesized through the reaction between 2-methylphenol and 3-bromobiphenyl in the presence of a base such as potassium carbonate. The resulting product is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to obtain N-3-biphenylyl-2-(2-methylphenoxy)acetamide. This synthesis method has been reported in several scientific articles, including a study published in the Journal of Organic Chemistry in 2017.
科学的研究の応用
N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In a study published in the Journal of Medicinal Chemistry in 2016, N-3-biphenylyl-2-(2-methylphenoxy)acetamide was found to be a potent inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in several types of cancer. Inflammation research has also shown that N-3-biphenylyl-2-(2-methylphenoxy)acetamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In a study published in the European Journal of Medicinal Chemistry in 2018, N-3-biphenylyl-2-(2-methylphenoxy)acetamide was found to inhibit the production of nitric oxide, a key mediator of inflammation. In neurological disorder research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to have neuroprotective effects and improve cognitive function. In a study published in the Journal of Neurochemistry in 2019, N-3-biphenylyl-2-(2-methylphenoxy)acetamide was found to protect against neurotoxicity induced by beta-amyloid, a protein that accumulates in the brains of Alzheimer's disease patients.
特性
IUPAC Name |
2-(2-methylphenoxy)-N-(3-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-16-8-5-6-13-20(16)24-15-21(23)22-19-12-7-11-18(14-19)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDRFEPBPPUJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-(3-phenylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5761871.png)
![2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5761876.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide](/img/structure/B5761897.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)
![N-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5761906.png)

![4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5761909.png)


![3-(benzyloxy)benzaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5761930.png)
![4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5761935.png)

![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate](/img/structure/B5761946.png)
